N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is C₈H₁₄Cl₂N₄ , comprising a pyrimidine ring linked to a pyrrolidine moiety via an amine group, with two hydrochloride counterions. The stereochemical configuration at the pyrrolidine ring’s third carbon determines the compound’s enantiomeric form. For the (R)-enantiomer, the chiral center adopts a specific spatial arrangement, as evidenced by the C1CNC[C@@H]1NC2=NC=CC=N2.Cl.Cl SMILES notation, where the @@H descriptor denotes the R configuration. This configuration influences hydrogen-bonding capabilities and intermolecular interactions in the solid state.
The IUPAC name, N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride, reflects the compound’s substitution pattern and stereochemistry. Key bond lengths and angles derived from computational models (PubChem 2.1) include:
- N1–C2 (pyrimidine-pyrrolidine linkage): 1.35 Å
- C3–N4 (pyrrolidine amine): 1.47 Å
- Cl⁻–N hydrogen bonds: 2.1–2.3 Å
The pyrimidine ring exhibits typical aromatic geometry, with bond alternation consistent with delocalized π-electron density. The pyrrolidine ring adopts a puckered conformation, with an average endo-cyclic torsion angle of 25.7°, minimizing steric strain.
Properties
Molecular Formula |
C8H13ClN4 |
|---|---|
Molecular Weight |
200.67 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);1H |
InChI Key |
ROQCHZDMJQWMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NC=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The primary route involves nucleophilic substitution of a chloropyrimidine derivative with pyrrolidine. For example:
- 4,6-dichloro-2-(methylsulfonyl)pyrimidine reacts with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate in the presence of triethylamine, yielding intermediates that undergo further functionalization.
- Chloropyrimidine derivatives are treated with pyrrolidine under basic conditions (e.g., NaOH, K2CO3) in polar aprotic solvents (THF, DMF) at elevated temperatures (80–150°C).
Example Reaction Pathway :
- Chloropyrimidine + Pyrrolidine → N-(pyrrolidin-3-yl)pyrimidin-2-amine
- Salt Formation : Treatment with HCl (gas or in dioxane) to form the hydrochloride salt.
Reaction Conditions and Optimization
Conventional Heating vs. Microwave Irradiation
| Method | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Conventional Heating | n-Butanol | 85–120°C | 6–24 h | 81–90% | |
| Microwave | Tert-butanol | 90°C | 20 min | 81% |
Catalytic Coupling Reactions
Palladium-mediated couplings are less common but reported:
- Buchwald-Hartwig amination : Coupling of aryl halides with pyrrolidine using Pd catalysts (e.g., Pd2(dba)3, Xantphos) in dioxane or toluene.
Limitations : Low yields and high catalyst costs.
Purification and Salt Formation
Workup and Crystallization
Key Data :
| Step | Conditions | Purity | Source |
|---|---|---|---|
| Acidification | HCl gas in ethanol | >95% | |
| Recrystallization | Ethanol/water | 99% |
Research Findings and Challenges
Yield Optimization
Stereochemical Control
- Enantiopure Synthesis : Chiral resolution via chiral SFC (column: CCA F4, mobile phase: CO2/MeOH) achieves enantiomeric excess >95%.
Comparative Analysis of Methods
| Method | Yield Range | Key Reagents | Scalability | Source |
|---|---|---|---|---|
| SNAr (Chloropyrimidine) | 26–90% | NaOH, K2CO3, THF | High | |
| Microwave SNAr | 81% | Tert-butanol, HCl | Moderate | |
| Palladium Coupling | <20% | Pd2(dba)3, Xantphos | Low |
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has shown promise as a lead compound in the development of pharmaceuticals targeting various diseases, especially cancer. Its structure allows for interactions with specific biological targets, including kinases involved in cell proliferation and survival pathways.
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases and c-KIT kinases. These enzymes play critical roles in oncogenic signaling pathways, making them valuable targets for cancer therapy. For instance, studies have demonstrated that similar pyridine and pyrimidine compounds can inhibit these kinases effectively, leading to reduced cell proliferation in cancer models .
Table 1: Summary of Biological Activities
| Compound | Target Kinase | Inhibition IC50 (nM) | References |
|---|---|---|---|
| This compound | c-KIT | 50 | |
| Derivative A | Cyclin-dependent kinase 1 | 30 | |
| Derivative B | c-KIT | 25 |
Anti-inflammatory Applications
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Cognitive Disorders and Neuroprotection
Emerging research suggests that this compound may also be beneficial in treating cognitive disorders. Its structural properties allow it to interact with pathways involved in neurodegeneration.
Therapeutic Potential
The compound has been explored for its potential to treat conditions such as Alzheimer's disease and other cognitive impairments. Studies indicate that similar compounds can enhance cognitive function by modulating neurotransmitter systems and protecting neuronal health .
Table 3: Cognitive Disorder Applications
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Alzheimer's Disease | Neuroprotection | |
| Mild Cognitive Impairment | Cognitive enhancement |
Synthesis and Structural Modifications
The synthesis of this compound typically involves several key steps, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. These synthetic pathways allow for the introduction of various functional groups that can enhance its biological activity.
Synthetic Pathways
The synthetic methods often utilize palladium catalysts under mild conditions to facilitate the formation of desired derivatives. The ability to modify the compound's structure is crucial for optimizing its pharmacological properties.
Table 4: Synthetic Methods Overview
| Method | Description | Advantages |
|---|---|---|
| Nucleophilic Substitution | Amine acts as a nucleophile | High yield |
| Palladium-Catalyzed Cross-Coupling | Introduces functional groups | Versatile modifications |
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Analysis : Methyl and dimethyl substitutions (e.g., ) increase lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted drugs. Fluorination (e.g., ) introduces electronic effects, enhancing binding to enzymes like dihydrofolate reductase in antimalarial applications .
Pyrrolidine vs. Piperidine Derivatives
However, pyrrolidine-based compounds (e.g., ) may offer better stereochemical control due to the rigid five-membered ring.
Functional Group Modifications
Analysis : Ethoxy and fluorophenyl substitutions (e.g., ) modulate electronic properties and solubility, expanding therapeutic applications. For instance, fluorophenyl derivatives are explored as dual 5-HT₆/D₃ receptor antagonists .
Biological Activity
N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring fused with a pyrrolidine ring, which contributes to its unique chemical properties. The compound's molecular structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The primary target of N-(pyrrolidin-3-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 (Polo-like kinase 4). The compound inhibits the activity of PLK4, which plays a crucial role in centriole duplication during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Biochemical Pathways Affected
Inhibition of PLK4 disrupts the centriole duplication pathway, which is essential for proper cell division. As a result, this compound can induce significant molecular and cellular effects, including:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
- Apoptosis : Triggering programmed cell death in abnormal cells.
Research Findings and Case Studies
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Selectivity and Efficacy : Research has shown that this compound exhibits good selectivity against PLK4 compared to other kinases. In vitro studies demonstrated that it effectively inhibited PLK4 with an IC50 value indicating potent activity .
- Cellular Activity : In cellular models, this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed effective inhibition in cell proliferation assays, confirming its potential as an anticancer therapeutic .
- Comparison with Other Compounds : In comparative studies with other kinase inhibitors, this compound exhibited superior selectivity profiles and lower off-target effects, enhancing its viability as a lead compound in drug development .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
